molecular formula C12H19N3O2S B1376045 tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate CAS No. 820231-27-4

tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate

Cat. No.: B1376045
CAS No.: 820231-27-4
M. Wt: 269.37 g/mol
InChI Key: CBTULJANIYAMDM-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate: is a bioactive molecule with the molecular formula C12H19N3O2S and a molecular weight of 269.37 g/mol. This compound has garnered significant attention in medicinal chemistry due to its diverse biological properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate typically involves the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of a precursor molecule containing an amino group and a thiol group to form the thiazole ring. This can be achieved through a condensation reaction under acidic or basic conditions.

    Introduction of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This step ensures the protection of the amino group, facilitating further functionalization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a more reduced form.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, water.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thiazole derivatives.

    Substitution Products: Functionalized thiazole derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with specific molecular targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity profile make it valuable for various applications.

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways. For example, it could inhibit an enzyme involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-5-yl)carbamate
  • tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-yl)carbamate
  • tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-4-yl)carbamate

Uniqueness

Compared to similar compounds, tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate may exhibit unique biological activities due to the specific positioning of functional groups on the thiazole ring. This positional difference can influence the compound’s binding affinity to molecular targets and its overall pharmacological profile.

By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

tert-butyl N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)14-7-4-5-8-9(6-7)18-10(13)15-8/h7H,4-6H2,1-3H3,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTULJANIYAMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856508
Record name tert-Butyl (2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820231-27-4
Record name tert-Butyl (2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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